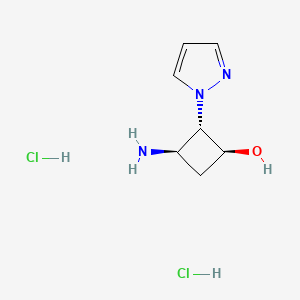
(1S,2S,3R)-3-Amino-2-pyrazol-1-ylcyclobutan-1-ol;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S,3R)-3-Amino-2-pyrazol-1-ylcyclobutan-1-ol;dihydrochloride is a chiral compound with a unique structure that includes a cyclobutane ring, an amino group, and a pyrazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R)-3-Amino-2-pyrazol-1-ylcyclobutan-1-ol;dihydrochloride typically involves the formation of the cyclobutane ring followed by the introduction of the amino and pyrazole groups. One common method includes the use of chiral catalysts to ensure the correct stereochemistry of the product. The reaction conditions often involve low temperatures and specific solvents to maintain the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. These reactors allow for precise control over reaction conditions, leading to a more consistent product quality .
化学反应分析
Types of Reactions
(1S,2S,3R)-3-Amino-2-pyrazol-1-ylcyclobutan-1-ol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Often employed to reduce any oxidized intermediates back to the desired product.
Substitution: Commonly used to replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent but often involve polar aprotic solvents and catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but generally include various substituted cyclobutane derivatives and pyrazole-containing compounds.
科学研究应用
(1S,2S,3R)-3-Amino-2-pyrazol-1-ylcyclobutan-1-ol;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism by which (1S,2S,3R)-3-Amino-2-pyrazol-1-ylcyclobutan-1-ol;dihydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are critical in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects .
相似化合物的比较
Similar Compounds
- (1S,2S,3R)-3-Amino-2-hydroxycyclobutan-1-ol
- (1S,2S,3R)-3-Amino-2-methylcyclobutan-1-ol
- (1S,2S,3R)-3-Amino-2-phenylcyclobutan-1-ol
Uniqueness
What sets (1S,2S,3R)-3-Amino-2-pyrazol-1-ylcyclobutan-1-ol;dihydrochloride apart from similar compounds is its pyrazole moiety, which imparts unique chemical and biological properties. This structural feature enhances its potential as a versatile building block in organic synthesis and its efficacy in various biological applications .
属性
IUPAC Name |
(1S,2S,3R)-3-amino-2-pyrazol-1-ylcyclobutan-1-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c8-5-4-6(11)7(5)10-3-1-2-9-10;;/h1-3,5-7,11H,4,8H2;2*1H/t5-,6+,7+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDCUZSGLWXYQJ-HPIFEEBESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1O)N2C=CC=N2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]1O)N2C=CC=N2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














